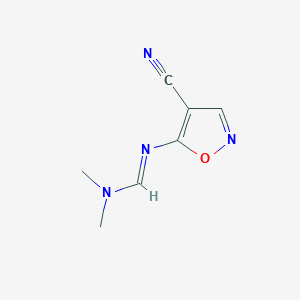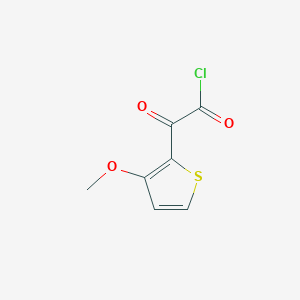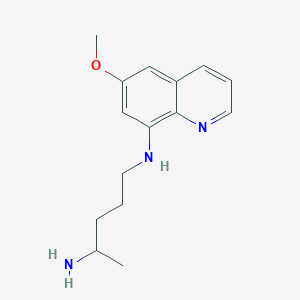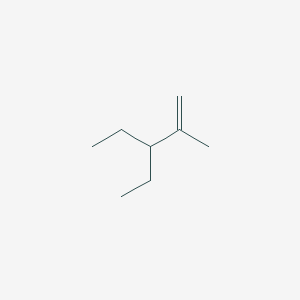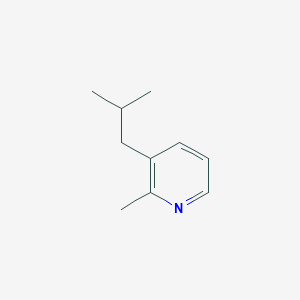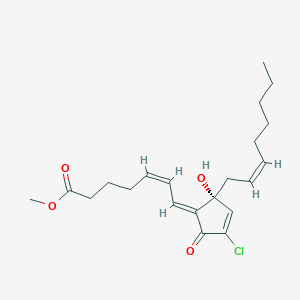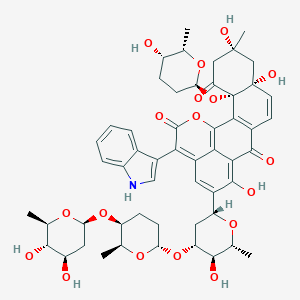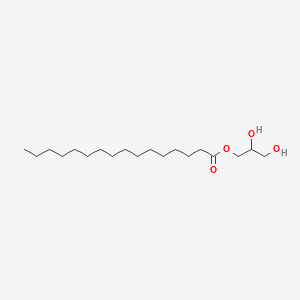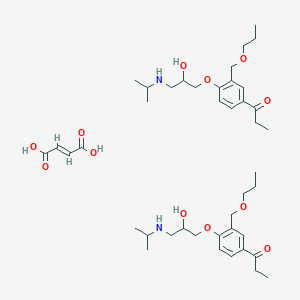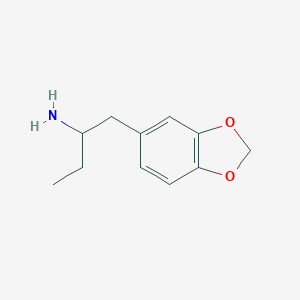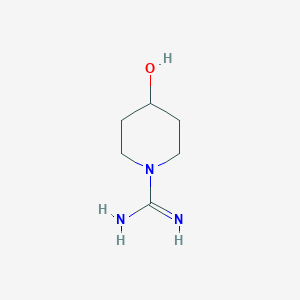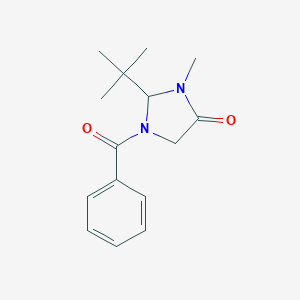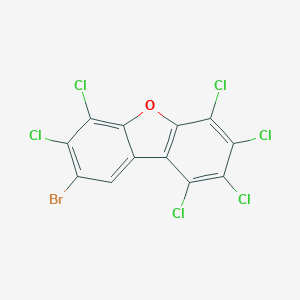
8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran (8-Br-HCDF) is a synthetic chemical that belongs to the group of polychlorinated dibenzofurans (PCDFs). It is a persistent organic pollutant (POP) that has been found in various environmental matrices, including soil, sediment, and water. Due to its toxic properties, 8-Br-HCDF has been the subject of scientific research to understand its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran is not fully understood. However, it is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cellular homeostasis. Binding of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran to AhR leads to the activation of downstream signaling pathways, which can result in the induction of oxidative stress, inflammation, and cell death.
Efectos Bioquímicos Y Fisiológicos
Exposure to 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been associated with a range of biochemical and physiological effects. In animal studies, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been shown to induce liver damage, immune dysfunction, and developmental toxicity. It has also been found to alter the expression of genes involved in xenobiotic metabolism, oxidative stress, and inflammation. In vitro studies have shown that 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran can induce apoptosis and cell cycle arrest in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
As a reference compound, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has several advantages for toxicological studies. It is a well-characterized compound with a known mechanism of action, which allows for the comparison of toxicological data across different studies. It is also relatively stable and can be easily synthesized in the laboratory. However, the high toxicity of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran limits its use in certain experiments, particularly those involving live animals.
Direcciones Futuras
There are several future directions for research on 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran. One area of interest is the development of alternative methods for the synthesis of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran that are more efficient and environmentally friendly. Another area of research is the identification of biomarkers that can be used to assess the exposure and toxicity of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran in humans and wildlife. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran and its potential role in the development of diseases such as cancer.
Métodos De Síntesis
The synthesis of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran involves the bromination of 1,2,3,4,6,7-hexachlorodibenzofuran (HCDF) using bromine and a suitable solvent. The reaction is usually carried out under reflux conditions, and the yield of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran is dependent on the reaction time and temperature. The purity of the product can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Due to its high toxicity, 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran has been used as a reference compound in toxicological studies to assess the toxicity of other PCDFs. It has also been used as a standard in the analysis of PCDFs in environmental samples. The use of 8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran as a reference compound has facilitated the comparison of toxicological data across different studies, and has contributed to the development of regulatory guidelines for PCDFs.
Propiedades
Número CAS |
107207-47-6 |
|---|---|
Nombre del producto |
8-Bromo-1,2,3,4,6,7-hexachlorodibenzofuran |
Fórmula molecular |
C12HBrCl6O |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
8-bromo-1,2,3,4,6,7-hexachlorodibenzofuran |
InChI |
InChI=1S/C12HBrCl6O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H |
Clave InChI |
VVHYMQIFILXZJE-UHFFFAOYSA-N |
SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Cl)Cl |
SMILES canónico |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Cl)Cl |
Sinónimos |
MONOBROMO-HEXACHLORODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



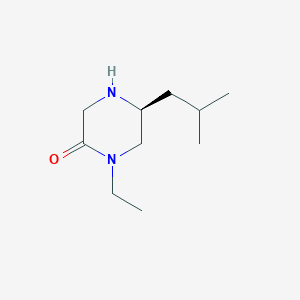
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
